molecular formula C8H10ClNO3S B13154904 N-(4-Chloro-3-methoxyphenyl)methanesulfonamide

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide

Cat. No.: B13154904
M. Wt: 235.69 g/mol
InChI Key: HHFRGVJYWSAOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S. It is characterized by the presence of a chloro group, a methoxy group, and a methanesulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-chloro-3-methoxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methoxyphenyl)methanesulfonamide
  • N-(4-Chloro-3-methylphenyl)methanesulfonamide
  • Methanesulfonamide

Uniqueness

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which influences its reactivity and interaction with biological targets. This unique structure makes it a valuable compound in various research applications .

Properties

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

N-(4-chloro-3-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10ClNO3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3

InChI Key

HHFRGVJYWSAOEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.